molecular formula C13H17NO2 B13047100 (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid

(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid

Cat. No.: B13047100
M. Wt: 219.28 g/mol
InChI Key: AXFCHHYYQFKZQR-GFCCVEGCSA-N
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Description

®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is a chiral compound with a unique structure that includes a cyclopropyl group, an ethylamino group, and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid may involve large-scale cyclopropanation and reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Various amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the ethylamino group can participate in hydrogen bonding. The phenylacetic acid moiety may contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid is unique due to its combination of a cyclopropyl group, an ethylamino group, and a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1

InChI Key

AXFCHHYYQFKZQR-GFCCVEGCSA-N

Isomeric SMILES

CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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